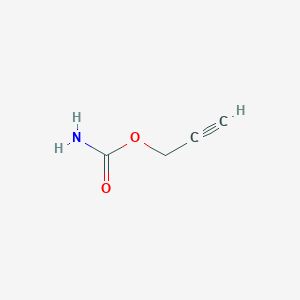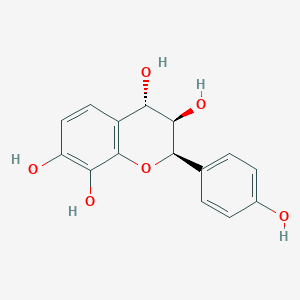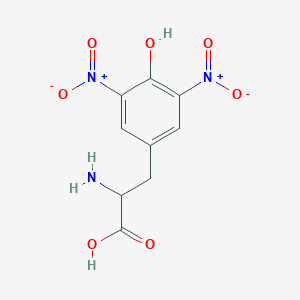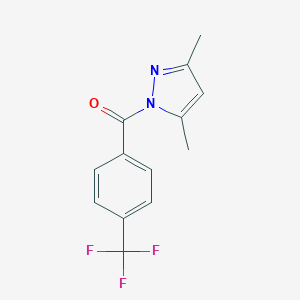
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the pyrazole family and has a molecular formula of C13H10F3N3O. Pyrazole derivatives have been widely used in medicinal chemistry, agrochemicals, and materials science due to their diverse pharmacological and biological activities.
Mecanismo De Acción
The mechanism of action of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In addition, it has been found to possess antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has several advantages for lab experiments. It is relatively easy to synthesize, and its properties can be easily manipulated by modifying its chemical structure. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)-. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in materials science, such as its use as a catalyst or as a component in electronic devices. Finally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- can be achieved through several methods. One of the most common methods is the reaction of 1-(p-trifluoromethylbenzoyl)-3,5-dimethylpyrazole with hydrazine hydrate. This reaction leads to the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. In addition, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
17605-88-8 |
|---|---|
Nombre del producto |
Pyrazole, 3,5-dimethyl-1-(p-trifluoromethylbenzoyl)- |
Fórmula molecular |
C13H11F3N2O |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
(3,5-dimethylpyrazol-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H11F3N2O/c1-8-7-9(2)18(17-8)12(19)10-3-5-11(6-4-10)13(14,15)16/h3-7H,1-2H3 |
Clave InChI |
JMQNNAQAKURVMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Otros números CAS |
17605-88-8 |
Sinónimos |
3,5-Dimethyl-1-[4-(trifluoromethyl)benzoyl]-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



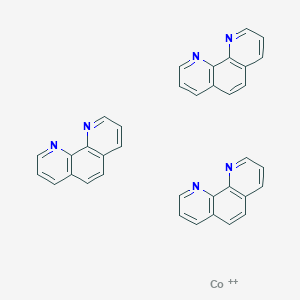
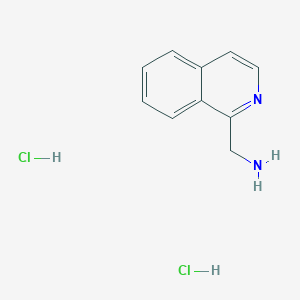
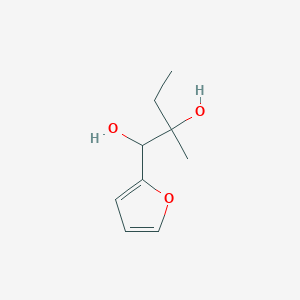
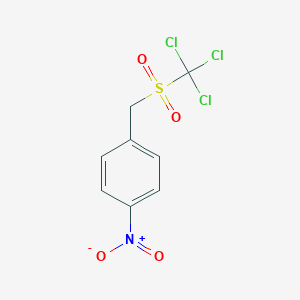

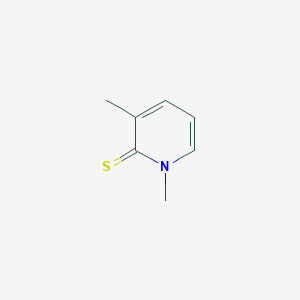
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)

